molecular formula C16H25ClN2O4 B12414334 Bestatin-d7 (hydrochloride)

Bestatin-d7 (hydrochloride)

Cat. No.: B12414334
M. Wt: 351.87 g/mol
InChI Key: XGDFITZJGKUSDK-TXLAKYJHSA-N
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Preparation Methods

The synthesis of Bestatin-d7 (hydrochloride) involves several steps, starting from a common precursor strategy. One method includes the use of α,β-unsaturated ester as a key intermediate. The synthesis involves stereoselective aminohydroxylation of the double bond, followed by deprotection of the N-tosyl group using magnesium in dry methanol under reflux conditions. Finally, 6N hydrochloric acid in dioxane is used to prepare Bestatin-d7 (hydrochloride) with an overall yield of 28% .

Chemical Reactions Analysis

Bestatin-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: Substitution reactions can occur, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

Bestatin-d7 (hydrochloride) exerts its effects primarily by inhibiting aminopeptidase N (CD13) and leukotriene A4 hydrolase. These enzymes play crucial roles in various biological processes, including peptide metabolism and inflammatory responses. By inhibiting these enzymes, Bestatin-d7 can modulate immune responses, reduce inflammation, and inhibit tumor growth .

Comparison with Similar Compounds

Bestatin-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and utility in pharmacokinetic studies. Similar compounds include:

Bestatin-d7 (hydrochloride) stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C16H25ClN2O4

Molecular Weight

351.87 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1/i1D3,2D3,10D;

InChI Key

XGDFITZJGKUSDK-TXLAKYJHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl

Origin of Product

United States

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